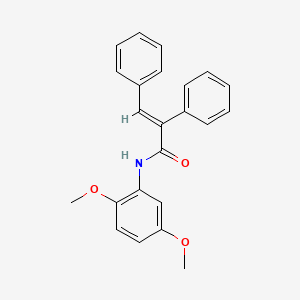![molecular formula C20H24ClN3OS B4992536 1-(3-chlorophenyl)-4-[1-(3-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B4992536.png)
1-(3-chlorophenyl)-4-[1-(3-thienylcarbonyl)-3-piperidinyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-[1-(3-thienylcarbonyl)-3-piperidinyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the family of piperazines. It was first synthesized in the 1980s and gained popularity as a recreational drug in the 1990s. However, in recent years, TFMPP has gained attention in the scientific research community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(3-chlorophenyl)-4-[1-(3-thienylcarbonyl)-3-piperidinyl]piperazine is not fully understood. However, it is believed to act on several neurotransmitter systems in the brain, including the serotonin and dopamine systems. This compound has been shown to increase the release of serotonin and dopamine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, decrease anxiety-like behavior, and improve cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorophenyl)-4-[1-(3-thienylcarbonyl)-3-piperidinyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured through various analytical techniques. However, this compound also has several limitations. It has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. It also has potential side effects such as nausea, vomiting, and hallucinations.
Orientations Futures
There are several future directions for 1-(3-chlorophenyl)-4-[1-(3-thienylcarbonyl)-3-piperidinyl]piperazine research. In psychiatry, further studies are needed to determine the efficacy and safety of this compound as a treatment for anxiety disorders and depression. In neurology, more research is needed to determine the potential therapeutic applications of this compound for movement disorders such as Parkinson's disease. In oncology, further studies are needed to determine the anti-cancer properties of this compound and its potential as a cancer treatment.
In conclusion, this compound is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications. It has been studied for its potential use in psychiatry, neurology, and oncology. While this compound has several advantages for lab experiments, it also has limitations and potential side effects. Further research is needed to determine the full potential of this compound as a therapeutic agent.
Méthodes De Synthèse
1-(3-chlorophenyl)-4-[1-(3-thienylcarbonyl)-3-piperidinyl]piperazine can be synthesized through a multi-step process that involves the reaction of 3-chloroaniline with 3-thiophenecarboxylic acid, followed by the addition of piperazine and subsequent purification steps. The purity of the final product can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-[1-(3-thienylcarbonyl)-3-piperidinyl]piperazine has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, this compound has been investigated as a potential treatment for anxiety disorders and depression. In neurology, this compound has been studied as a potential treatment for Parkinson's disease and other movement disorders. In oncology, this compound has been investigated for its potential anti-cancer properties.
Propriétés
IUPAC Name |
[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3OS/c21-17-3-1-4-18(13-17)22-8-10-23(11-9-22)19-5-2-7-24(14-19)20(25)16-6-12-26-15-16/h1,3-4,6,12-13,15,19H,2,5,7-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBCYFSBMRHUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[(2-phenylethyl)amino]butyl}phenol](/img/structure/B4992453.png)

![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4992465.png)


![3-butoxy-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4992486.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B4992495.png)
![5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4992502.png)
![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B4992507.png)
![methyl 4-{3-[(anilinocarbonothioyl)(2-phenylethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4992516.png)
![N'-[2-(4-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B4992520.png)

![(2-methoxyethyl)[2-(2-phenoxyethoxy)ethyl]amine oxalate](/img/structure/B4992544.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-phenylpiperazine](/img/structure/B4992551.png)